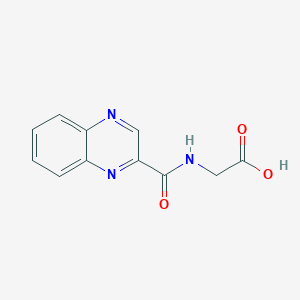

Glycine, N-(2-quinoxaloyl)-

Description

Glycine, N-(2-quinoxaloyl)- is a glycine derivative where the amino group is substituted with a 2-quinoxaloyl moiety. This compound is synthesized via nucleophilic substitution reactions, typically involving 2-quinoxaloyl chloride (83) and amines under basic conditions. For example, in the synthesis of peroxisome proliferator-activated receptor (PPAR) regulators, amine intermediates react with 2-quinoxaloyl chloride to form compounds like 84 and 91, though biological data for these derivatives remain unpublished .

Properties

CAS No. |

5569-99-3 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

2-(quinoxaline-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16) |

InChI Key |

SYRMBQLKOGGQII-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |

Other CAS No. |

5569-99-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The 2-quinoxaloyl and benzyloxycarbonyl groups are electron-withdrawing, enhancing stability against hydrolysis compared to electron-donating substituents like benzyl groups .

- Stereochemical Complexity : N-(2-Furacyl)glycine derivatives produce multiple stereoisomers upon hydrogenation, complicating purification .

Chemical Reactivity

- Oxidation Sensitivity : N-(2-Furacyl)glycine undergoes rapid oxidation with periodic acid, cleaving vicinal diols to release aldehydes (e.g., butyraldehyde) .

- Hydrogenation Products: Hydrogenation of N-(2-furacyl)glycine yields hydroxyhexyl glycines, resolvable via amino acid analyzers, suggesting applications in food browning reaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.